Carboxy Pioglitazone (M-V), chemically known as (+/-)-5-[p-[2-(5-carboxymethyl-2-pyridyl)ethoxy]- benzyl]-2,4-thiazolidinedione, is a key metabolite of the antidiabetic drug Pioglitazone. [, , ] It is formed through the oxidative metabolism of Pioglitazone, specifically via the oxidation of the ethyl group on the pyridine ring. [, ] This metabolic pathway is observed across different species, including rats, dogs, and humans. [, ] Carboxy Pioglitazone (M-V) is often found in its conjugated form, particularly as a taurine conjugate, especially in biological samples like bile. [, ] Its presence in various biological matrices makes it a crucial target for analysis in drug metabolism and pharmacokinetic studies.
Carboxy Pioglitazone (M-V) is a derivative of Pioglitazone, which belongs to the thiazolidinedione class of medications primarily used in the management of type 2 diabetes mellitus. The compound acts as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), influencing insulin sensitivity and glucose metabolism. Carboxy Pioglitazone has garnered attention for its potential therapeutic benefits beyond glycemic control, including effects on lipid profiles and anti-inflammatory properties.
The synthesis of Carboxy Pioglitazone can be achieved through various chemical reactions involving modifications to the Pioglitazone structure. Key methods include:
The synthesis often involves controlling reaction conditions such as temperature, pH, and reaction time to yield high-purity Carboxy Pioglitazone. For example, the nanoprecipitation method allows for fine-tuning of parameters like component concentrations and stirring rates to achieve desired particle sizes and drug loading efficiencies .
Carboxy Pioglitazone retains the core structure of Pioglitazone with modifications that introduce a carboxylic acid functional group. The molecular formula can be represented as:
The structure features:
Carboxy Pioglitazone undergoes several chemical reactions, primarily related to its metabolism and interaction with biological targets:
Understanding these reactions is crucial for optimizing therapeutic applications and minimizing potential side effects associated with metabolic byproducts.
Carboxy Pioglitazone functions by activating PPARγ, which plays a significant role in regulating genes involved in glucose and lipid metabolism. This activation leads to:
Data from clinical studies indicate that Carboxy Pioglitazone effectively lowers blood glucose levels while improving lipid profiles in patients with type 2 diabetes .
Relevant data indicate that the compound's stability can be enhanced through encapsulation in nanoparticles, which also aids in controlled release formulations .
Carboxy Pioglitazone has several scientific uses:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: